molecular formula C26H27N3O2 B8219065 tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B8219065
M. Wt: 413.5 g/mol
InChI Key: UUQHZMNWDMRSTN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C26H27N3O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, with CAS number 1346673-94-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula: C26H27N3O2
  • Molecular Weight: 413.52 g/mol
  • Purity: ≥95% .

Research into the biological activity of naphthyridine derivatives has shown that they can act as inhibitors for various biological pathways. Specifically, compounds similar to tert-butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. This dual action is crucial in malaria treatment strategies as it targets both the parasite's survival mechanisms and its metabolic processes .

Antimalarial Activity

A study highlighted that naphthyridine derivatives exhibit significant antimalarial properties through inhibition of PI4K and hemozoin formation. The representative compounds demonstrated efficacy against both field isolates and drug-resistant strains of Plasmodium falciparum in humanized mouse models .

Anti-inflammatory Effects

In addition to antimalarial activity, related compounds have shown promising anti-inflammatory effects. For instance, a series of substituted phenylcarbamates derived from similar structures exhibited notable anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the 2 and 8 positions of the naphthyridine core significantly influence biological activity. Basic groups at the 8-position enhance selectivity for Plasmodium relative to human kinases, reducing potential side effects such as teratogenicity observed with other inhibitors .

Table 1: Summary of Biological Activity Data

CompoundIC50 (µM)TargetActivity Type
Compound A0.5Pf PI4KAntimalarial
Compound B1.2Hemozoin FormationAntimalarial
Compound C0.8Inflammation (Rat Model)Anti-inflammatory

Case Studies

  • Antimalarial Efficacy : In a study involving humanized NSG mice infected with Plasmodium falciparum, tert-butyl derivatives showed significant reduction in parasitemia levels compared to untreated controls, suggesting strong in vivo efficacy .
  • Safety Profile : The safety profile was assessed through multiple dosing regimens in animal models, which indicated that the compound exhibited low toxicity levels and was well tolerated .

Properties

IUPAC Name

tert-butyl 2-(benzhydrylideneamino)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-26(2,3)31-25(30)29-17-16-22-21(18-29)14-15-23(27-22)28-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQHZMNWDMRSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N=C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round-bottomed flask equipped with a stirring bar, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.09 g, 4.05 mmol), diphenyl-methanimine 26 (2.20 g, 12.14 mmol), Pd(OAc)2 (181.6 mg, 0.809 mmol), BINAP (503.8 mg, 0.809 mmol), Cs2CO3 (6.59 g, 20.23 mmol) and toluene (16 mL) were added. The reaction mixture was heated at 110° C. for 2 days. The reaction mixture was filtered and removed solvent in vacuo. The residue 158a was directly used in the next step.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
503.8 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
181.6 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

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